Sodium heptonate dihydrate

Description

Historical Context of Glucoheptonate Chemistry

The development of glucoheptonate chemistry is rooted in the broader study of sugar acids and their derivatives. A key process for producing sodium glucoheptonate involves the reaction of a soluble cyanide with dextrose (a form of glucose) in an aqueous solution. google.com This reaction, which can be optimized to yield a pure, light-colored crystalline alpha glucoheptonate salt, laid the groundwork for the availability of this compound for various applications. google.com Historically, the focus was on producing stable and effective chelating agents from natural and readily available sources like glucose. arrochem.comdeascal.com The ability of glucoheptonates to form stable complexes with metal ions, particularly in alkaline conditions, was a significant discovery that drove their adoption in various industrial processes. pmpinc.comgreen-mountainchem.com

Significance in Contemporary Chemical Research

In modern chemical research, sodium glucoheptonate dihydrate is valued for its versatility and effectiveness as a chelating agent. epa.gov It has the ability to bind with divalent and trivalent metal ions, preventing them from forming insoluble precipitates. epa.gov This property is crucial in a wide range of applications, from industrial cleaning and metal surface treatment to its use in agricultural and pharmaceutical formulations. arrochem.comepa.gov

The compound's significance is also tied to its biodegradable nature, making it a more environmentally friendly alternative to other chelating agents like EDTA and NTA. arrochem.comconnectchemicals.com Research continues to explore its potential in new areas. For instance, it is being investigated for its role in pharmaceutical formulations as a stabilizing agent to enhance the solubility and bioavailability of active drug ingredients. chemimpex.com Furthermore, its application as a transfer ligand in radiopharmaceutical chemistry, specifically with technetium, highlights its role in advanced medical technologies. unm.edu The ongoing research into sodium glucoheptonate dihydrate underscores its continued importance and potential for innovation across various scientific and industrial fields.

Detailed Research Findings

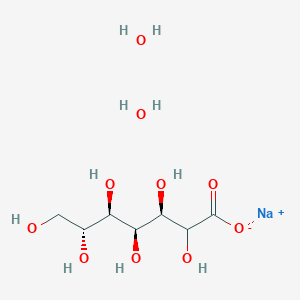

Sodium glucoheptonate dihydrate is a white to off-white or light-tan crystalline powder. nbinno.comconnectchemicals.comchemimpex.com It is known for its excellent solubility in water. arrochem.com The structure of sodium D-glycero-D-gulo-heptonate dihydrate reveals a bent carbon chain conformation of the glucoheptonate anion. nih.gov This structure facilitates extensive intermolecular hydrogen bonding. nih.gov The sodium cation is coordinated to six oxygen atoms in a distorted octahedral arrangement. nih.gov

Physical and Chemical Properties of Sodium Glucoheptonate

| Property | Value |

|---|---|

| Molecular Formula | C7H13NaO8 epa.gov |

| Molecular Weight | 248.16 g/mol nih.gov |

| Appearance | Yellow to tan crystalline powder americanelements.com |

| Melting Point | 161 °C (decomposes) americanelements.com |

| Solubility | Readily soluble in water arrochem.com |

| pH (in solution) | 9 - 11 pmpinc.com |

Applications of Sodium Glucoheptonate

| Industry | Application |

|---|---|

| Industrial Cleaning | Acts as a chelating agent to remove metal ions and scale. arrochem.compmpinc.com |

| Textiles | Used as a mercerizing agent for plant-based fibers. nbinno.com |

| Agriculture | Improves dispersion in herbicides and insecticides. arrochem.com |

| Construction | Employed as a concrete admixture. green-mountainchem.com |

| Pharmaceuticals | Serves as a stabilizing agent in drug formulations. chemimpex.com |

| Cosmetics | Used for its moisturizing properties in skincare. chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6?;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDQRUFGHWSGO-WYFATIGWSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Sodium Glucoheptonate Dihydrate

Historical Synthetic Routes (e.g., Kiliani Synthesis Adaptations)

The foundational method for producing sodium glucoheptonate dates back to 1886 with Kiliani's work, which involved the reaction of glucose with hydrocyanic acid in an aqueous solution. chemicalbook.com This method, a variation of the Kiliani-Fischer synthesis, has been the basis for numerous modified procedures over the years. chemicalbook.comdigitellinc.com The general principle of the Kiliani synthesis involves treating an aldose, in this case, glucose, with a cyanide source like sodium cyanide (NaCN) or hydrogen cyanide (HCN). google.com This reaction extends the carbon chain of the sugar, forming two epimeric cyanohydrins. Subsequent hydrolysis of these nitriles, typically under alkaline conditions with a base like sodium hydroxide, yields a mixture of the sodium salts of the corresponding epimeric acids: sodium α-glucoheptonate and sodium β-glucoheptonate. google.com

Historically, a significant drawback of these methods was the production of highly colored solutions, ranging from amber to red-brown, which were unsuitable for applications requiring a colorless product. chemicalbook.com

Modern Synthetic Advancements and Process Optimization

Modern synthetic approaches have focused on optimizing the reaction conditions to improve yield, purity, and the physical characteristics of the final product, specifically aiming for a light-colored, crystalline form.

Reactant Precursors and Reaction Conditions

Key reactants for the synthesis of sodium glucoheptonate dihydrate are a 6-carbon atom sugar, such as dextrose (the hydrated form of glucose), and a soluble cyanide, typically sodium cyanide. google.com The reaction is carried out in an aqueous solution. google.com

Critical advancements in process optimization have identified specific reaction parameters to favor the formation of the desired α-isomer and to obtain a high-purity, light-colored product directly from the reaction mixture. google.com These conditions include maintaining a high concentration of reactants (50-65% by weight of the reaction mixture) and controlling the temperature between 0°C and 40°C. google.com A crucial step in modern synthesis is the continuous removal of ammonia (B1221849), a byproduct of the reaction, which is often achieved by applying a vacuum. google.com

Here is a table summarizing the optimized reaction conditions:

| Parameter | Optimized Range |

| Reactant Concentration | 50-65% by weight |

| Temperature | 0°C - 40°C |

| Reaction Time | 4 - 12 hours |

| Ammonia Removal | Continuous, via vacuum (e.g., 20-60 mm of Hg) |

The data in this table is based on optimized process parameters for the synthesis of sodium glucoheptonate dihydrate. google.com

Control of Isomer Formation and Purity during Synthesis

The reaction of glucose with cyanide inherently produces two isomers: α-sodium glucoheptonate and β-sodium glucoheptonate. google.com A significant achievement in modern synthesis is the ability to control the formation of these isomers. The α-isomer is desirable as it readily crystallizes from the reaction mixture as a dihydrate, while the β-isomer tends to remain in the solution. google.com

By adhering to the optimized reaction conditions mentioned above, particularly the high solids content and ammonia removal, the direct crystallization of light-colored alpha glucoheptonate dihydrate is favored, achieving yields of 68% or higher in the first crop. google.com The mother liquor, containing the β-isomer, is also of a lighter color compared to traditional methods, making it suitable for various industrial applications. google.com

Crystallization Kinetics and Isolation Techniques

The crystallization of α-sodium glucoheptonate dihydrate directly from the reaction mixture is a key feature of modern synthetic processes. google.com The crystallization process typically begins within about an hour of the ammonia starting to boil off under vacuum. google.com

After the reaction period, the crystalline product is isolated through standard laboratory techniques. The crystals are filtered from the mother liquor, washed with water to remove any remaining impurities, and then air-dried. google.com A second crop of the α-isomer can be obtained by concentrating the mother liquor. google.com

Purification Strategies for Research-Grade Sodium Glucoheptonate Dihydrate

For applications requiring exceptionally high purity, such as in research, further purification steps can be employed. Ion exchange chromatography is a particularly effective method for this purpose. google.com

Cation exchange resins, such as nuclear sulfonic acid polystyrene resins, can be used to remove residual sodium ions. google.com The process involves dissolving the sodium glucoheptonate in deionized water and passing the solution through a column packed with the cation exchange resin. google.com This technique is also effective in removing other cationic impurities. google.com For the preparation of other glucoheptonate salts, such as iron(II) gluconate, both acidic and basic ion exchange resins have been used to remove sodium and sulfate (B86663) ions, respectively. scispace.com

Another approach to obtaining a pure product involves the conversion of sodium glucoheptonate to its triacetonide methyl ester, which can be purified by extraction with a solvent like cyclohexane. sci-hub.ruacs.org This derivative can then be used in subsequent reactions to produce a variety of other compounds. sci-hub.ruacs.org

Advanced Structural Characterization of Sodium Glucoheptonate Dihydrate

Sodium Cation Coordination Environment in the Dihydrate Form.iucr.org

The sodium cations are situated within voids created by the hydrogen-bonded network of the glucoheptonate anions and water molecules. iucr.org Each cation is coordinated by multiple oxygen atoms, defining a specific geometric environment.

Each Na⁺ cation is coordinated by six oxygen atoms, resulting in a distorted octahedral geometry. nih.goviucr.org The coordination sphere is composed of five oxygen atoms from the glucoheptonate anion and one from a water molecule. iucr.org Specifically, the coordinating atoms are the hydroxyl oxygens O2, O3, O5, and O7, one of the carboxylate oxygens (O12), and the oxygen atom of one water molecule (OW1). iucr.org This six-fold coordination is a common feature for sodium ions in hydrated carboxylate salt crystals.

The bond lengths between the sodium cation and its coordinating oxygen atoms have been precisely determined. The Na⁺-O distances fall within the range of 2.316(2) Å to 2.645(2) Å. nih.goviucr.org The variation in these bond lengths is characteristic of the distorted nature of the octahedral coordination sphere. iucr.org

Table 2: Sodium-Oxygen Coordination Bond Distances Data sourced from Park & Lee (2001). iucr.org

| Bond | Distance (Å) |

| Na⁺···O2 | 2.400(2) |

| Na⁺···O3 | 2.368(2) |

| Na⁺···O5 | 2.645(2) |

| Na⁺···O7 | 2.316(2) |

| Na⁺···O12 | 2.427(2) |

| Na⁺···OW1 | 2.392(2) |

Coordination Chemistry and Chelating Mechanisms of the Glucoheptonate Ligand

Ligand Design Principles for Polyhydroxycarboxylate Chelators

The effectiveness of a chelating agent is governed by several core principles of coordination chemistry, which are well-exemplified by polyhydroxycarboxylate chelators like glucoheptonate.

Denticity and the Chelate Effect : Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion. unacademy.comlibretexts.org Glucoheptonate is a polydentate ligand, meaning it can bind to a metal ion through multiple points of attachment—namely, the oxygen atoms of its carboxylate and hydroxyl groups. When a polydentate ligand binds to a metal ion, it forms one or more rings, known as chelate rings. libretexts.orgwikipedia.org The formation of these rings leads to a significant increase in the stability of the complex compared to complexes formed with monodentate ligands (ligands that bind at only one point). This enhanced stability is known as the chelate effect, a key thermodynamic principle underpinning the efficacy of chelators like glucoheptonate. wikipedia.orgnumberanalytics.com

Chelate Ring Size : The stability of a metal complex is also influenced by the size of the chelate rings. Generally, five- and six-membered rings are the most stable due to having minimal steric strain. numberanalytics.comlibretexts.org The flexible carbon chain of the glucoheptonate ligand allows it to wrap around a metal ion, forming these highly stable five- or six-membered rings.

Ligand Flexibility : The conformational flexibility of the glucoheptonate molecule allows its donor atoms to arrange themselves optimally around a metal ion, accommodating the preferred coordination geometry of the metal. This adaptability contributes to the formation of stable complexes with a wide range of metal ions that have different sizes and coordination preferences. numberanalytics.com

Chelation Efficacy Across pH Ranges

The chelating capability of sodium glucoheptonate is highly dependent on the pH of the solution. The protonation state of the carboxyl and hydroxyl groups changes with pH, which in turn affects the ligand's ability to coordinate with metal ions. Sodium glucoheptonate demonstrates exceptional performance as a chelating agent in alkaline to strongly alkaline environments. univarsolutions.comconnectchemicals.com Its efficacy is particularly pronounced in preventing the precipitation of metal hydroxides at high pH values.

Research and industrial application data indicate that its superior performance is most evident in the pH range of 9.0 to 14.0. univarsolutions.comvenus-goa.comharcros.store This makes it a highly effective agent in applications requiring the sequestration of metal ions in caustic solutions, such as alkaline industrial cleaners and concrete admixtures. univarsolutions.comknowde.com

| pH Range | Efficacy Level | Reference |

|---|---|---|

| 8.0 - 10.0 | High compatibility and effectiveness | connectchemicals.comspecialchem.comconnectchemicals.com |

| 9.0 - 14.0 | Superior binding performance | univarsolutions.comvenus-goa.comharcros.store |

| 12.0 - 14.0 | Peak performance for forming stable chelates | connectchemicals.com |

Specificity and Selectivity Towards Divalent and Trivalent Metal Ions (e.g., Calcium, Magnesium, Iron, Aluminum, Technetium)

Sodium glucoheptonate is a broad-spectrum chelating agent, capable of forming stable complexes with a wide range of di- and trivalent metal ions. univarsolutions.comspecialchem.com This lack of high specificity is advantageous in applications where general metal ion control is needed, such as in water treatment and cleaning formulations. It is particularly noted for its exceptional ability to chelate iron, especially trivalent iron (Fe³⁺), in alkaline solutions where iron would typically precipitate as ferric hydroxide. venus-goa.comknowde.com

The glucoheptonate ligand effectively sequesters various metal ions, preventing their interference in chemical processes or removing them from surfaces. Studies and industrial data have confirmed its efficacy with the following metal ions:

| Metal Ion | Valency | Reference |

|---|---|---|

| Calcium (Ca²⁺) | Divalent | connectchemicals.comvenus-goa.comknowde.com |

| Magnesium (Mg²⁺) | Divalent | connectchemicals.comvenus-goa.comknowde.com |

| Iron (Fe²⁺, Fe³⁺) | Divalent & Trivalent | connectchemicals.comvenus-goa.comknowde.com |

| Aluminum (Al³⁺) | Trivalent | venus-goa.comharcros.storeknowde.com |

| Technetium (Tc) | - | snmjournals.orgnih.gov |

| Zinc (Zn²⁺) | Divalent | connectchemicals.comvenus-goa.com |

| Manganese (Mn²⁺) | Divalent | connectchemicals.com |

| Chromium (Cr³⁺) | Trivalent | knowde.com |

While it is effective for a broad range of ions, its binding affinity can vary. For instance, in the context of radiopharmaceuticals, glucoheptonate is used to form complexes with technetium (Tc). nih.gov

Mechanisms of Metal Ion Sequestration and Complex Formation

The sequestration of metal ions by the glucoheptonate ligand involves the formation of coordinate bonds between the electron-donating oxygen atoms of the ligand and the electron-accepting metal ion.

Both the carboxylate and the multiple hydroxyl groups of the glucoheptonate molecule play a critical role in coordination. The carboxylate group (-COO⁻) typically deprotonates to provide a primary anionic binding site. Concurrently, one or more of the hydroxyl (-OH) groups, particularly the alpha-hydroxy group (adjacent to the carboxylate), can also deprotonate and participate in chelation. snmjournals.orggoogle.com

For Technetium (Tc): Spectroscopic studies on the Tc-glucoheptonate complex have shown that the ligand is bidentate, binding to the technetium center through the oxygen atoms of the terminal carboxyl group and the adjacent alpha-hydroxyl group. snmjournals.orgnih.gov

For Copper (Cu): In copper glucoheptonate complexes, coordination bonds are formed between the copper ion and the alpha-hydroxy group, in addition to the primary electrostatic attraction with the carboxylate ion. google.com

This dual involvement of carboxylate and hydroxyl groups is a defining feature of chelation by alpha-hydroxy acids and is crucial for the formation of stable complexes.

As a polydentate ligand, glucoheptonate can wrap around a metal ion to form a stable, claw-like structure. libretexts.org The number of bonds formed (denticity) and the resulting ring structures are central to its chelating mechanism.

In the well-characterized oxobis(glucoheptonato)technetate(V) complex, each of the two glucoheptonate ligands acts as a bidentate chelator. snmjournals.orgnih.gov Each ligand forms a stable five-membered ring by coordinating to the technetium atom through the carboxyl oxygen and the alpha-hydroxyl oxygen. snmjournals.orgnih.gov The formation of such stable ring structures is a primary driver of the chelate effect and explains the high stability of the resulting metal complexes. wikipedia.org While the exact denticity and structure can vary depending on the specific metal ion, its coordination number, and the pH of the solution, the formation of five- or six-membered chelate rings is a consistent mechanistic feature. libretexts.org

Stability of Metal-Glucoheptonate Complexes in Solution

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), often expressed as a logarithmic value (log K). scispace.comnumberanalytics.com A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. scispace.com

Metal-glucoheptonate complexes are known to be highly stable, particularly in the alkaline pH range where the ligand is fully deprotonated and available for coordination. univarsolutions.comvenus-goa.com This stability is the reason it can effectively prevent the precipitation of metal hydroxides from caustic solutions. For example, it is capable of dissolving ferric oxide (rust) films in alkaline conditions by forming a stable, soluble iron complex. knowde.com

While robust, the stability of glucoheptonate complexes can be relative. In some specialized applications, such as radiopharmaceuticals, glucoheptonate may be used as an intermediate or a weaker coligand that can be replaced by other ligands or endogenous proteins in certain biological environments. However, for industrial applications like metal cleaning, water treatment, and as a concrete additive, the stability of the metal-glucoheptonate complexes formed under alkaline conditions is a key performance attribute. knowde.comnouryon.com

Spectroscopic and Analytical Investigations of Sodium Glucoheptonate Dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Speciationscbt.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of sodium glucoheptonate and investigating the speciation of its organometallic complexes. bioglyco.comnih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for providing detailed information about the carbon skeleton and the proton environments within the sodium glucoheptonate molecule. bioglyco.combhu.ac.in The chemical shifts observed in these spectra are indicative of the different chemical environments of the carbon and hydrogen atoms. youtube.com

In the ¹H NMR spectrum of sodium glucoheptonate in water, signals for the various protons appear at distinct chemical shifts. For instance, in a 600 MHz ¹H NMR spectrum recorded in H₂O, characteristic multiplets are observed for the different protons in the glucoheptonate chain. hmdb.ca The hydroxyl protons are often not observed as they can be exchanged with deuterium (B1214612) from deuterated solvents. researchgate.net

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are influenced by the nature of the atoms attached to the carbon. libretexts.org For example, carbons attached to electronegative oxygen atoms will resonate at a higher chemical shift (downfield). youtube.comlibretexts.org

Table 1: Representative ¹H NMR Spectral Data for Sodium Glucoheptonate hmdb.ca

| Chemical Shift (ppm) | Multiplicity |

| 3.83 | m |

| 3.78 | m |

| 3.66 | m |

Data obtained from a 600 MHz spectrum in H₂O. Multiplicity (m) indicates a multiplet.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups bhu.ac.inlibretexts.org

| Carbon Environment | Chemical Shift (ppm) |

| RCH₂OH | 50 - 65 |

| Alkenes, Aromatics | 110 - 150 |

| RCOOH, RCOOR | 170 - 180 |

| RCOR' | 205 - 220 |

NMR spectroscopy is instrumental in studying the formation and structure of organometallic complexes involving sodium glucoheptonate. harvard.edu For example, in studies of technetium-glucoheptonate complexes, NMR has been used to demonstrate the formation of five-membered rings where the glucoheptonate ligand binds to the technetium center through the carboxyl and adjacent hydroxyl groups. nih.govsnmjournals.org Such studies are crucial for understanding the coordination chemistry and stability of these complexes in solution. plos.orgpnnl.govacs.org The formation of different complex species in solution can be influenced by factors such as pH and the molar ratio of the metal to the ligand. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationscbt.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. americanpharmaceuticalreview.com

The IR spectrum of sodium glucoheptonate exhibits characteristic absorption bands. For instance, a broad band around 3400 cm⁻¹ is typically associated with the stretching vibrations of the hydroxyl (O-H) groups. researchgate.net Bands corresponding to the asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) are observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The presence of a Tc=O bond in technetium-glucoheptonate complexes can be identified by characteristic vibrations in the IR and Raman spectra, typically in the 900-1000 cm⁻¹ region. snmjournals.org

UV-Visible Spectroscopy for Complex Formation and Oxidation State Determinationscbt.com

UV-Visible spectroscopy is a valuable tool for monitoring the formation of metal complexes with sodium glucoheptonate and for determining the oxidation state of the metal ion. snmjournals.org

The formation of a complex between a metal ion and glucoheptonate often results in a shift in the UV-Visible absorption spectrum. For example, the UV-Vis spectrum of a sodium ferric gluconate complex shows a main absorption wavelength at 221 nm, which is shifted from the 214 nm absorption of D-sodium gluconate. jst.go.jp This technique can also be used to investigate the optimal conditions for complex formation, such as pH. snmjournals.org Furthermore, changes in the absorption spectrum can indicate changes in the oxidation state of the metal within the complex. nih.govsnmjournals.org

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Complex Analysisscbt.comepa.govchemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of sodium glucoheptonate and for analyzing its complexes. bioglyco.comanalytice.com HPLC can be used to separate the main compound from any impurities, and the retention time can be used for identification. scispace.com For instance, in the analysis of an iron(II) gluconate complex, a retention time of 1.23 minutes was observed, and the chromatogram indicated a high purity of over 92%. scispace.com Different detectors, such as UV detectors, can be coupled with HPLC for quantitative analysis. researchgate.netscispace.com

Theoretical and Computational Studies on Sodium Glucoheptonate Dihydrate and Its Complexes

Molecular Modeling of Conformations and Isomerism

Molecular modeling studies, particularly those based on crystallographic data, have been instrumental in defining the conformational landscape of the glucoheptonate anion in its dihydrate salt form.

Research based on single-crystal X-ray diffraction has revealed that the glucoheptonate anion in sodium D-glycero-D-gulo-heptonate dihydrate does not adopt a linear or extended chain. Instead, it possesses a bent carbon chain conformation . This particular spatial arrangement is a critical determinant of its chemical and biological activity, influencing how it interacts with other molecules and ions.

The presence of multiple chiral centers in the glucoheptonate molecule gives rise to various stereoisomers. While experimental studies often focus on a specific isomer, such as the D-glycero-D-gulo form, computational methods can be employed to model the structures and relative energies of other possible isomers. This allows for a broader understanding of the structural diversity of glucoheptonates. The "(2xi)" notation sometimes used in chemical databases indicates the presence of both possible configurations at the C2 position, a common result of synthetic methods like the Kiliani-Fischer synthesis.

Quantum Chemical Calculations of Bonding and Electronic Structure

While specific quantum chemical calculations detailing the bonding and electronic structure of sodium heptonate dihydrate are not extensively available in the public domain, principles from Density Functional Theory (DFT) and other quantum methods can be applied to understand its properties. Such calculations are invaluable for predicting molecular properties and reaction mechanisms with high accuracy.

For a molecule like glucoheptonate, DFT calculations would reveal the distribution of electron density. The numerous oxygen atoms in the hydroxyl and carboxylate groups would lead to a high concentration of electron density, confirming the molecule's highly polar nature. Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For the glucoheptonate anion, the HOMO would likely be localized on the oxygen atoms of the carboxylate group.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For glucoheptonate, this would highlight the electron-rich oxygen atoms as sites for electrophilic attack and interaction with cations.

In analogous systems like sodium gluconate, spectroscopic and computational studies have been used to characterize the electronic environment. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by theoretical calculations, can probe the local electronic environment of each carbon and proton in the molecule.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of sodium D-glycero-D-gulo-heptonate dihydrate reveals an extensive network of intermolecular hydrogen bonds. epa.gov These interactions are crucial for the stability of the crystal lattice and play a significant role in the solubility and interaction of the compound in aqueous solutions.

Simulations can provide a dynamic picture of these hydrogen bonds. In the solid state, all the hydroxyl and water hydrogen atoms are involved in these interactions. epa.gov The oxygen atoms of the hydroxyl groups and the carboxylate group of the glucoheptonate anion, as well as the oxygen atoms of the two water molecules of hydration, act as hydrogen bond acceptors and donors.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in an aqueous environment. These simulations can track the movement of individual atoms over time, providing detailed information on:

Hydration Shell: The arrangement and dynamics of water molecules around the glucoheptonate anion and the sodium cation.

Hydrogen Bond Lifetimes: The average duration of hydrogen bonds between the solute and solvent, and between the solute molecules themselves.

Radial Distribution Functions: These functions can reveal the average distance and coordination number of water molecules around specific atoms of the glucoheptonate anion.

Prediction of Coordination Geometries and Ligand Affinities

The glucoheptonate anion is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. Theoretical and computational methods can be used to predict the coordination geometries of these complexes and the affinity of the glucoheptonate ligand for different metal cations.

In the crystal structure of sodium D-glycero-D-gulo-heptonate dihydrate, the sodium cation (Na+) is coordinated to six oxygen atoms in a distorted octahedral geometry . epa.gov The coordinating oxygen atoms come from both the hydroxyl groups and the carboxylate group of the glucoheptonate anion, as well as from the water molecules. The Na+...O distances have been experimentally determined to range from 2.316 (2) to 2.645 (2) Å. epa.gov

Computational chemistry provides tools to predict the binding affinity of ligands for metal ions. While specific studies on this compound are scarce, methods like the Linear Interaction Energy (LIE) or free energy perturbation (FEP) could be applied. These methods calculate the free energy of binding, which is a measure of the ligand's affinity for the metal ion.

Advanced Research Applications of Sodium Glucoheptonate Dihydrate

Applications in Radiochemistry and Radiopharmaceutical Formulations

Sodium glucoheptonate dihydrate plays a crucial role in the development and formulation of radiopharmaceuticals, particularly those involving the radioisotope technetium-99m (Tc-99m).

Stabilization of Metal Intermediates (e.g., Stannous (II), Technetium (IV))

In the preparation of Tc-99m radiopharmaceuticals, a reducing agent is required to lower the oxidation state of technetium from the +7 state in pertechnetate (B1241340) (TcO4-) to a lower, more reactive state that can form a stable complex with a chelating agent. Stannous chloride (SnCl2) is a commonly used reducing agent, and sodium glucoheptonate helps to stabilize the stannous (II) ions in their divalent form, preventing their oxidation and hydrolysis. researchgate.net This stabilization is critical for ensuring the efficient reduction of technetium and the subsequent formation of the desired radiopharmaceutical complex.

Furthermore, sodium glucoheptonate can act as a "transfer ligand" or "donor ligand." unm.edu It forms a weak, intermediate complex with the reduced technetium, stabilizing it against disproportionation before the primary, stronger chelating ligand displaces it to form the final, stable radiopharmaceutical. unm.edu This is particularly important in kits where the reaction rate between the reduced technetium and the primary ligand may be slow.

While some earlier literature suggested a +4 oxidation state for technetium in the glucoheptonate complex, more definitive studies using technetium-99 (B83966) have established the oxidation state of technetium in the Tc-glucoheptonate complex to be +5. snmjournals.orgosti.gov

Formation and Characterization of Technetium-Glucoheptonate Complexes

The complex formed between technetium-99m and glucoheptonate, known as Tc-99m glucoheptonate, is a well-established radiopharmaceutical used for kidney and brain imaging. nih.govnih.gov Detailed chemical characterization studies, often employing the longer-lived isotope technetium-99 (Tc-99) due to its higher concentration, have provided significant insights into the structure of this complex. snmjournals.orgosti.gov

Spectroscopic and titration studies have revealed that the Tc-99 glucoheptonate complex is an oxobis(glucoheptonato)technetate(V) anion with a net charge of -1. snmjournals.orgnih.gov The central core of the complex features a technetium atom double-bonded to an oxygen atom (Tc=O). snmjournals.org Two glucoheptonate ligands are bidentately bound to the technetium core through the oxygen atoms of the carboxyl group and an adjacent hydroxyl group, forming five-membered rings. snmjournals.orgnih.gov This chelation is further stabilized by an interaction between the technetium and a hydroxyl oxygen from one of the glucoheptonate ligands at a coordination site opposite to the Tc=O bond. snmjournals.org

The labeling of glucoheptonate with Tc-99m is a straightforward process, often utilizing commercially available kits containing sodium glucoheptonate and a stannous salt. nih.gov The resulting Tc-99m glucoheptonate complex is stable for several hours after preparation. nih.gov

Table 1: Properties of the Technetium-Glucoheptonate Complex

| Property | Description | Source |

| Technetium Oxidation State | V | snmjournals.orgnih.gov |

| Overall Charge | -1 | snmjournals.org |

| Core Structure | Tc=O | snmjournals.org |

| Ligand Binding | Two bidentate glucoheptonate ligands | snmjournals.orgnih.gov |

| Chelation Sites | Carboxyl and adjacent hydroxyl groups | snmjournals.orgnih.gov |

Role as an Excipient in Drug Formulation Research (Enhancing Solubility and Bioavailability Mechanisms)

Beyond its direct role in forming radiopharmaceutical complexes, sodium glucoheptonate dihydrate is investigated as an excipient in broader drug formulation research. chemimpex.com Excipients are inactive substances added to pharmaceutical formulations to improve their physical and chemical properties. researchgate.netuspnf.com

Sodium glucoheptonate's ability to chelate metal ions and its solubility in water make it a candidate for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com By forming soluble complexes with certain APIs or by preventing their precipitation in the presence of metal ions, it can potentially improve their absorption in the body. Research in this area explores its utility as a stabilizing agent in various drug formulations. chemimpex.com

Biotechnological Research Applications

The chelating properties of sodium glucoheptonate dihydrate also find application in biotechnological research, particularly in the preparation of specialized growth media.

Chelation in Cell Culture Media for Optimized Growth Conditions

In laboratory settings, sodium glucoheptonate is used as a chelating agent in cell culture media. chemimpex.com It helps to maintain optimal growth conditions for various cell lines by binding to and sequestering trace metal ions that could otherwise be toxic or inhibit cell growth. This ensures that essential metal ions are available in appropriate concentrations while preventing the detrimental effects of excess free metal ions.

Industrial Process Chemistry (Mechanistic and Efficiency Studies)

Sodium glucoheptonate is utilized in a variety of industrial processes due to its excellent chelating ability, particularly in alkaline environments and at high temperatures. pmpinc.com Research in this area focuses on understanding the mechanisms of its action and optimizing its efficiency in various applications.

Its strong chelating properties make it effective in binding with metal ions such as calcium, iron, and aluminum. epa.gov This is particularly valuable in applications like:

Metal Cleaning: It is used in alkaline solutions for cleaning metal surfaces, where it sequesters metal oxides.

Corrosion Inhibition: It can help prevent corrosion on metal surfaces. green-mountainchem.com

Textile Industry: In textile processing, it can be used to complex metal ions that might interfere with dyeing and bleaching processes. green-mountainchem.com

Construction: It is used as a retarder in concrete, extending the setting time and improving workability. di-corp.commdpi.com

Table 2: Industrial Applications and Functions of Sodium Glucoheptonate

| Industry | Application | Function | Source |

| Construction | Concrete Admixture | Retarder, Workability Enhancer | di-corp.commdpi.com |

| Metal Treatment | Metal Cleaning, Aluminum Etching | Chelating Agent for Metal Oxides | pmpinc.comselleckchem.com |

| Textile | Dyeing and Bleaching | Sequesters Metal Ions | green-mountainchem.com |

| Water Treatment | Scale and Corrosion Inhibition | Chelates Ca²⁺ and other metal ions | waycoochem.comnbinno.com |

Metal Treatment and Corrosion Inhibition Mechanisms

Sodium glucoheptonate dihydrate is an effective corrosion inhibitor, particularly for ordinary steel in cooling water systems. researchgate.net Research indicates that it functions by forming a protective film on metal surfaces, which hinders the diffusion of dissolved oxygen and reduces the corrosion rate. pmpinc.combisley.biz This protective layer is believed to consist of a complex of Fe²⁺-gluconate and Ca(OH)₂. pmpinc.com

In admixture with sodium molybdate (B1676688), sodium glucoheptonate has a synergistic effect in preventing corrosion of metallic reinforcements in concrete. google.comepo.org While the exact mechanism is not fully understood, it is thought that the adsorption of glucoheptonate or the formation of a soluble iron-glucoheptonate complex contributes to this enhanced passivation. google.comepo.org This combination is particularly advantageous as the glucoheptonate helps to overcome the issue of insoluble calcium molybdate formation. google.comepo.org

Table 1: Corrosion Inhibition Formulation

| Component | Percentage by Weight |

| Sodium glucoheptonate | 35% |

| Sodium molybdate | 10% |

| Water | 55% |

This table illustrates a specific formulation found to be highly effective in corrosion inhibition. epo.org

Textile Processing and Dyeing Applications

In the textile industry, sodium glucoheptonate dihydrate plays a crucial role as a chelating agent. alibaba.comgoogle.com During the dyeing process, it binds with metal ions present in the water, preventing their precipitation. alibaba.com This action ensures dye consistency and results in more vibrant and uniform colors. alibaba.com It is also used in the scouring and bleaching of textile fibers to deactivate metal ions that could otherwise catalyze the decomposition of bleaching agents like peroxide. nouryon.com

Cleaning and Degreasing Formulation Efficacy and Mechanisms

Sodium glucoheptonate is a key ingredient in industrial alkaline cleaning solutions, where it demonstrates high efficacy, even when compared to other agents like NTA and EDTA. atamankimya.com It is particularly effective in removing oils, lubricants, and other soils from metal surfaces. google.com Its function in these formulations is to act as a dispersant and stabilizer. google.com

The cleaning action is achieved through the solvation of viscous soils and the ultimate displacement of fluidized soils from metallic surfaces, often with the aid of mechanical action. google.com Sodium glucoheptonate's ability to chelate metal ions also prevents the deactivation of surfactants by hard water ions, allowing for the use of less surfactant. nouryon.com It is effective over a wide pH range and can be used at high temperatures, making it suitable for demanding industrial cleaning tasks. nouryon.comwaycoochem.com

Lubricant Formulations and Friction Modification Research

Sodium glucoheptonate is utilized in lubricant formulations as a friction-modifying additive. alibaba.com Its presence can improve the efficiency and provide protection for the lubricated components. alibaba.com While the primary role of many additives is to reduce friction for tabletting in pharmaceuticals, some, like sodium glucoheptonate, can also enhance powder flowability by modifying particle-particle contact. nih.gov In the context of metal cold forming, it can be included as a corrosion protection agent in lubricant baths. google.com

Role as a Stabilizer in Metal-Catalyzed Chemical Reactions

The strong chelating properties of sodium glucoheptonate make it an effective stabilizer in metal-catalyzed chemical reactions. alibaba.com It binds strongly to metal ions, preventing them from precipitating and deactivating the catalyst. alibaba.com This is particularly important in processes where the stability of the metal catalyst is crucial for the reaction's success. alibaba.com For instance, in the oxidation of glucose, stabilizers can significantly impact the catalytic activity of gold nanoparticles. rsc.org

Environmental Remediation Research

Heavy Metal Binding and Detoxification Mechanisms

Sodium glucoheptonate dihydrate is being investigated for its potential in environmental remediation, specifically for the binding and detoxification of heavy metals. waycoochem.com Its potent chelating ability allows it to form stable, water-soluble complexes with various heavy metal ions. waycoochem.comatamankimya.com This process, known as chelation therapy in a medical context, can be applied to environmental scenarios to remove toxic metals from contaminated sites. conicet.gov.ar

In the treatment of fly ash from municipal solid waste incinerators, sodium glucoheptonate can effectively chelate heavy metal ions, rendering them stable and resistant to decomposition. waycoochem.com This stabilization process converts toxic and harmful substances into less soluble, less mobile, and less toxic forms. waycoochem.com The application of chelating agents like EDTA has shown significant success in extracting heavy metals such as lead, zinc, copper, and chromium from contaminated soils and ash. researchgate.net The principles of these mechanisms, involving the formation of stable metal complexes, are central to the research on sodium glucoheptonate for environmental cleanup. conicet.gov.aramazonaws.com

Bioremediation Enhancement Studies

Sodium heptonate dihydrate is increasingly being investigated for its role in enhancing bioremediation processes, particularly for the cleanup of environments contaminated with heavy metals and organic pollutants. chemimpex.com Its primary function in this context is as a chelating agent, binding to metal ions to form stable, water-soluble complexes. waycoochem.com This action can reduce the toxicity of the metals to the microorganisms responsible for breaking down pollutants and can also increase the bioavailability of certain contaminants, making them more accessible for microbial degradation. The biodegradability and non-toxic nature of this compound make it an environmentally friendly option for these applications. chemimpex.comwaycoochem.comconnectchemicals.com

Research has shown that this compound's effectiveness as a chelating agent extends over a wide pH range, which is a significant advantage in the variable conditions often found in contaminated soils and water. epa.gov It is particularly effective at chelating trivalent and divalent metal ions such as iron, calcium, and magnesium. epa.govgreen-mountainchem.com This ability to sequester metal ions helps to prevent them from inhibiting the metabolic activity of the microorganisms that are crucial for bioremediation.

Studies have explored its use in detoxifying contaminated sites by forming stable complexes with heavy metals, which facilitates their removal and enhances the degradation of other pollutants by microbes. The compound's ability to improve the stability of peroxides also has implications for certain bioremediation strategies that utilize oxidation processes. green-mountainchem.com

Detailed Research Findings

The application of this compound in bioremediation is an active area of research. The following table summarizes key findings from studies investigating its efficacy in enhancing the breakdown of pollutants by microorganisms.

| Research Focus | Key Findings | Impact on Bioremediation |

| Heavy Metal Chelation | Effectively binds with heavy metal ions such as iron, calcium, and magnesium, forming stable, soluble complexes. epa.govgreen-mountainchem.com | Reduces the toxicity of heavy metals to microorganisms, allowing them to more effectively degrade organic pollutants. |

| Enhanced Microbial Activity | By sequestering inhibitory metal ions, it promotes the growth and metabolic activity of indigenous microbial populations. | Leads to faster and more complete degradation of environmental contaminants. |

| Increased Pollutant Bioavailability | Can increase the solubility of certain organic pollutants, making them more accessible to microbial enzymes. | Facilitates the breakdown of otherwise persistent organic pollutants. |

| Stability in Varying pH | Functions as a chelating agent over a broad pH range. epa.gov | Maintains its effectiveness in the diverse and fluctuating chemical conditions of contaminated environments. |

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Mechanisms

Sodium heptonate is recognized as an inherently and readily biodegradable substance. connectchemicals.comconnectchemicals.com The primary mechanism for its degradation in the environment is through microbial action. mdpi.com An experimental OECD Guideline 301F study confirmed that sodium heptonate is readily biodegradable under aerobic conditions in a sewage sludge inoculum, degrading by more than 60 percent within 10 days. epa.gov Furthermore, based on data from its close structural analog, sodium gluconate, sodium heptonate is expected to undergo complete anaerobic biodegradation over approximately 35 days. epa.govpatsnap.com

The biodegradation process is initiated by microorganisms that utilize the compound as a carbon source. The proposed pathway involves the enzymatic oxidation of the heptonate molecule. This process breaks down the seven-carbon chain into smaller, more common organic molecules that can be readily integrated into microbial metabolic cycles. patsnap.com Ultimately, under aerobic conditions, these smaller molecules are mineralized to carbon dioxide and water. patsnap.com The addition of sodium gluconate, a similar compound, has been shown to stimulate the production of biosurfactants in certain bacteria, which can enhance the bioavailability and degradation of other organic pollutants. mdpi.com

Environmental Impact Assessment of Degraded Products

The degradation of sodium heptonate does not lead to the formation of products of concern. epa.gov As the parent molecule is broken down, it forms intermediate compounds that are common in natural metabolic pathways. These transient substances are further and rapidly consumed by a wide array of microorganisms, preventing their accumulation in the environment. The final degradation products under aerobic conditions are carbon dioxide and water, which are benign. patsnap.com

A significant aspect of the environmental assessment is the low potential for aquatic toxicity. pmpinc.com The predicted chronic toxicity values for aquatic life are well above levels of concern. epa.gov Because sodium heptonate degrades relatively quickly and its degradation products are harmless, it is not expected to persist in the environment or pose a long-term threat to drinking water supplies in the event of an accidental release. epa.gov Its biodegradability under both aerobic and anaerobic conditions minimizes the likelihood of it leaching into groundwater or accumulating in sediment. epa.gov

Q & A

Q. What are the validated synthesis protocols for sodium heptonate dihydrate to ensure high purity and reproducibility?

this compound (C₇H₁₅NaO₃S·2H₂O) is synthesized via sulfonation of heptane-1-sulfonic acid followed by sodium salt formation. Critical steps include controlled reaction stoichiometry, pH adjustment (neutralization with NaOH), and recrystallization in aqueous ethanol to remove unreacted precursors. Purity is validated through elemental analysis (C, H, S, Na), Fourier-transform infrared spectroscopy (FTIR) for sulfonate group confirmation, and Karl Fischer titration for water content (target: 2 H₂O molecules) .

Q. Which analytical techniques are most reliable for characterizing this compound in research settings?

- Structural confirmation : Use nuclear magnetic resonance (¹H/¹³C NMR) to verify the alkyl chain and sulfonate group integrity.

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm (validated for sulfonate derivatives) and ion chromatography for sodium quantification.

- Hydration state : Thermogravimetric analysis (TGA) to confirm dihydrate stability up to 100°C .

Q. How should researchers standardize buffer preparation using this compound in chromatographic applications?

this compound is commonly used as an ion-pairing agent in reversed-phase HPLC. Prepare a 10 mM stock solution in ultrapure water, filter through 0.22 µm membranes, and adjust pH to 3.0–4.0 with phosphoric acid. Validate buffer performance using retention time reproducibility tests (<2% RSD) for target analytes (e.g., peptides, nucleotides) .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact sensitive bioassays, and what mitigation strategies are recommended?

Variability in hydration state, residual salts (e.g., Na₂SO₄), or organic impurities (e.g., unreacted heptane sulfonic acid) can alter ionic strength in assays. Mitigation includes:

Q. What experimental approaches resolve contradictions in purity assessments between USP-grade standards and in-house analytical data?

Discrepancies often arise from method sensitivity (e.g., HPLC vs. ion chromatography). Resolve by:

Q. How does this compound interact with complex biological matrices, and how can researchers optimize extraction protocols?

In biomonitoring studies, this compound may form ion-pairs with urinary metabolites (e.g., oxidative stress biomarkers). Optimize solid-phase extraction (SPE) using C18 cartridges preconditioned with 0.1% heptonate buffer. Validate recovery rates (>85%) for target analytes (e.g., 8-OHdG, malondialdehyde) via spike-and-recovery experiments .

Q. What are the stability limits of this compound under varying storage conditions, and how should degradation products be monitored?

- Thermal stability : Store at 15–25°C; avoid temperatures >40°C to prevent dehydration.

- Light sensitivity : Protect from UV exposure to prevent sulfonate group oxidation.

- Degradation monitoring : Use LC-MS to detect heptane sulfonic acid (m/z 179.1) and sodium sulfite (m/z 94.9) as degradation markers .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Stability Testing Conditions

| Condition | Duration | Degradation Marker | Analytical Method |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | Heptane sulfonic acid | LC-MS |

| UV light (254 nm) | 48 hrs | Sodium sulfite | Ion chromatography |

| Aqueous solution (pH 7) | 24 hrs | pH drift (±0.5) | Potentiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.